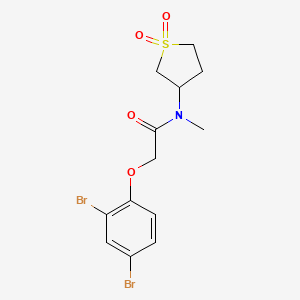

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of bromine atoms, a phenoxy group, a thiolane ring, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide typically involves multiple steps:

Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor to form the thiolane ring.

Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring.

Reduction: Reduction reactions could potentially target the bromine atoms or the acetamide group.

Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide may have applications in:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action would depend on the specific application. For instance, if the compound is used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide: Similar structure but with chlorine atoms instead of bromine.

2-(2,4-difluorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide may impart unique chemical properties, such as increased reactivity or specific biological activity, compared to its chlorinated or fluorinated analogs.

Biologische Aktivität

The compound 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

- Chemical Name : this compound

- CAS Number : 874787-73-2

- Molecular Formula : C14H17Br2NO4S

- Molecular Weight : 455.1621 g/mol

- SMILES Notation : CCN(C1CCS(=O)(=O)C1)C(=O)COc1ccc(cc1Br)Br

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-b]thiazine have shown promising results against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and C6 (glioma) cells. These compounds were found to inhibit cell proliferation and induce cytotoxicity in a concentration-dependent manner .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Thieno[3,2-b]thiazine derivative | A549 | 10 | Inhibition of proliferation |

| Thieno[3,2-b]thiazine derivative | HT-29 | 15 | Induction of apoptosis |

| Thieno[3,2-b]thiazine derivative | C6 | 5 | DNA synthesis inhibition |

The proposed mechanism of action for similar compounds involves the inhibition of critical cellular pathways associated with cancer cell growth. For example, some studies suggest that these compounds may interfere with DNA synthesis and promote apoptosis through the activation of caspases and modulation of heat shock proteins (HSPs) .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of compounds related to this compound. Research on thiazolidine derivatives indicates that they can protect neuronal cells from damage induced by neurotoxic agents. In vitro studies using SH-SY5Y cells demonstrated that certain derivatives reduced the expression of phosphorylated tau (p-Tau), a protein implicated in neurodegenerative diseases like Alzheimer's .

| Study | Model Used | Concentration Range (µM) | Observed Effect |

|---|---|---|---|

| TZ4C Study | SH-SY5Y Cells | 0.1 - 1000 | Reduced p-Tau expression |

| TZ4C Study | Rat Model | 2 - 4 mg/kg | Improved memory function |

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the efficacy of a compound similar to our target against glioma cells. The results indicated a significant reduction in cell viability when treated with concentrations above 10 µM. The compound also exhibited selectivity towards cancer cells while sparing normal fibroblasts.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, a thiazolidine derivative was administered to assess its neuroprotective effects. Behavioral tests such as the Morris Water Maze showed improved memory retention in treated rats compared to controls. Biochemical assays confirmed reduced acetylcholinesterase activity and lower levels of oxidative stress markers in the hippocampus.

Eigenschaften

IUPAC Name |

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Br2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCEKSAYXQXFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.